S trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S trisodium salt: , also known as trisodium citrate, is a sodium salt of citric acid. It is a white, crystalline powder or granular crystals that are freely soluble in water and practically insoluble in alcohol. This compound is commonly used in the food industry as a flavoring agent and preservative, and in the medical field as an alkalinizing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized and dried. The reaction can be represented as follows:

C6H8O7+3NaOH→Na3C6H5O7+3H2O

Industrial Production Methods: In industrial settings, trisodium citrate is produced by reacting citric acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in large reactors, and the product is then filtered, crystallized, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trisodium citrate undergoes various chemical reactions, including:

Oxidation: Trisodium citrate can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form citric acid.

Substitution: Trisodium citrate can undergo substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as potassium permanganate.

Reduction: Requires a reducing agent such as hydrogen gas.

Substitution: Requires a suitable cation source, such as calcium chloride for calcium citrate formation.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Reduction: Citric acid.

Substitution: Calcium citrate when reacted with calcium chloride.

Scientific Research Applications

Chemistry: Trisodium citrate is used as a buffering agent to control the pH of solutions. It is also used in the synthesis of nanoparticles and as a chelating agent to bind metal ions.

Biology: In biological research, trisodium citrate is used to preserve blood samples by preventing coagulation. It is also used in DNA extraction protocols to stabilize nucleic acids.

Medicine: Trisodium citrate is used as an alkalinizing agent to treat metabolic acidosis and to prevent kidney stones. It is also used as an anticoagulant in blood transfusions.

Industry: In the food industry, trisodium citrate is used as a flavoring agent, preservative, and emulsifying stabilizer. It is also used in the production of detergents and cleaning agents .

Mechanism of Action

Trisodium citrate exerts its effects by chelating calcium ions, which disrupts the blood clotting mechanism. It also acts as a buffering agent to maintain the pH of solutions. In the body, trisodium citrate is metabolized to bicarbonate, which helps to neutralize excess acid in the blood and urine .

Comparison with Similar Compounds

- Monosodium citrate

- Disodium citrate

- Calcium citrate

- Citric acid

Comparison: Trisodium citrate is unique in its ability to act as a strong buffering agent and chelating agent. Unlike monosodium and disodium citrate, trisodium citrate has three sodium ions, which enhances its solubility and buffering capacity. Calcium citrate, on the other hand, is used primarily for calcium supplementation and has different applications compared to trisodium citrate .

Properties

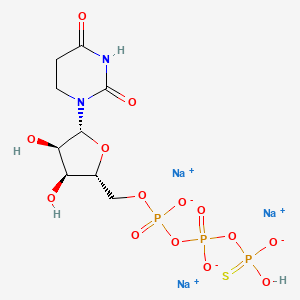

Molecular Formula |

C9H14N2Na3O14P3S |

|---|---|

Molecular Weight |

568.17 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate |

InChI |

InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |

InChI Key |

UABJTNBFBFOTEH-LLWADOMFSA-K |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)

![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)

![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)

![2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351688.png)